molecular formula C17H17FN3+ B15281190 4-(4-fluorobenzyl)-1-(2-methylbenzyl)-1H-1,2,4-triazol-4-ium

4-(4-fluorobenzyl)-1-(2-methylbenzyl)-1H-1,2,4-triazol-4-ium

Cat. No.: B15281190
M. Wt: 282.33 g/mol
InChI Key: CRABNFOYJMXWHY-UHFFFAOYSA-N
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Description

4-(4-fluorobenzyl)-1-(2-methylbenzyl)-1H-1,2,4-triazol-4-ium is a synthetic organic compound that belongs to the class of triazolium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The presence of fluorobenzyl and methylbenzyl groups in its structure imparts unique chemical properties, making it a subject of interest in scientific research.

Preparation Methods

The synthesis of 4-(4-fluorobenzyl)-1-(2-methylbenzyl)-1H-1,2,4-triazol-4-ium typically involves the reaction of 4-fluorobenzyl chloride with 2-methylbenzylamine in the presence of a base, followed by cyclization with hydrazine hydrate. The reaction conditions often include solvents like ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

4-(4-fluorobenzyl)-1-(2-methylbenzyl)-1H-1,2,4-triazol-4-ium undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. Common reagents for these reactions include halides and amines.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(4-fluorobenzyl)-1-(2-methylbenzyl)-1H-1,2,4-triazol-4-ium has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(4-fluorobenzyl)-1-(2-methylbenzyl)-1H-1,2,4-triazol-4-ium involves its interaction with specific molecular targets and pathways. The fluorobenzyl and methylbenzyl groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes, receptors, or other proteins, leading to its observed biological effects.

Comparison with Similar Compounds

4-(4-fluorobenzyl)-1-(2-methylbenzyl)-1H-1,2,4-triazol-4-ium can be compared with other similar compounds, such as:

    4-(4-chlorobenzyl)-1-(2-methylbenzyl)-1H-1,2,4-triazol-4-ium: This compound has a chlorine atom instead of a fluorine atom, which may affect its chemical reactivity and biological activity.

    4-(4-bromobenzyl)-1-(2-methylbenzyl)-1H-1,2,4-triazol-4-ium: The presence of a bromine atom can lead to different chemical and biological properties compared to the fluorine-containing compound.

    4-(4-methylbenzyl)-1-(2-methylbenzyl)-1H-1,2,4-triazol-4-ium: This compound lacks the halogen atom, which may result in reduced reactivity and different biological effects.

The uniqueness of this compound lies in its specific combination of fluorobenzyl and methylbenzyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H17FN3+

Molecular Weight

282.33 g/mol

IUPAC Name

4-[(4-fluorophenyl)methyl]-1-[(2-methylphenyl)methyl]-1,2,4-triazol-4-ium

InChI

InChI=1S/C17H17FN3/c1-14-4-2-3-5-16(14)11-21-13-20(12-19-21)10-15-6-8-17(18)9-7-15/h2-9,12-13H,10-11H2,1H3/q+1

InChI Key

CRABNFOYJMXWHY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CN2C=[N+](C=N2)CC3=CC=C(C=C3)F

Origin of Product

United States

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